silane CAS No. 61180-95-8](/img/structure/B13949003.png)
[(1-Ethyloctyl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyloctyl)oxysilane is an organosilicon compound with the molecular formula C13H30OSi and a molecular weight of 230.46 g/mol . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an ethyloctyl group through an oxygen atom. It is commonly used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Ethyloctyl)oxysilane can be synthesized through the reaction of trimethylsilanol with 1-bromoethyloctane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of (1-Ethyloctyl)oxysilane involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyloctyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The ethyloctyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Ethyloctyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological assays.
Mechanism of Action
The mechanism by which (1-Ethyloctyl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
(1-Ethoxycyclopropyl)oxysilane: Similar in structure but with a cyclopropyl group instead of an ethyloctyl group.
(1-Ethylhexyl)oxysilane: Contains an ethylhexyl group instead of an ethyloctyl group.
Uniqueness
(1-Ethyloctyl)oxysilane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .
Properties
CAS No. |
61180-95-8 |
|---|---|
Molecular Formula |
C13H30OSi |
Molecular Weight |
230.46 g/mol |
IUPAC Name |
decan-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-8-9-10-11-12-13(7-2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
InChI Key |
XQOIZXGCFHQCPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
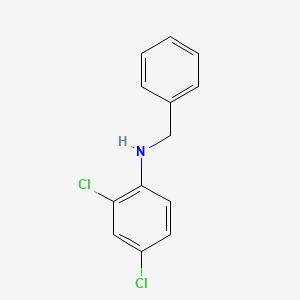
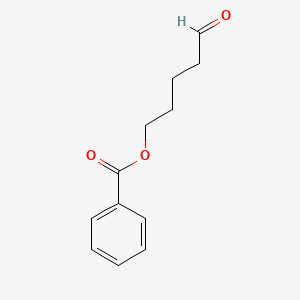
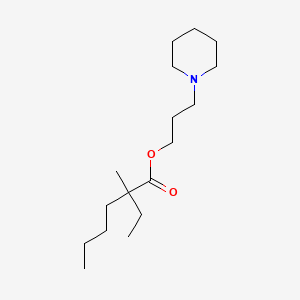
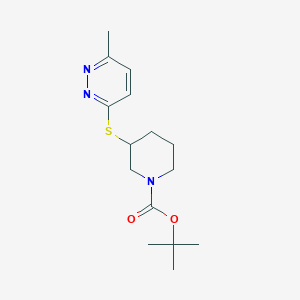
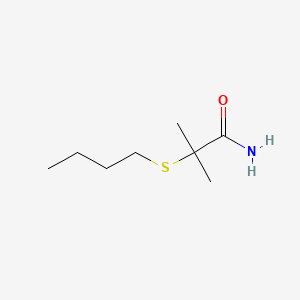
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
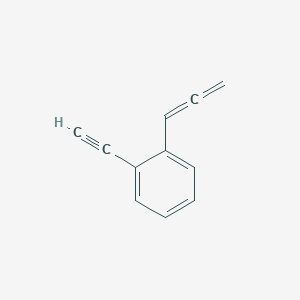
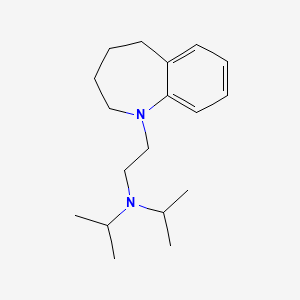


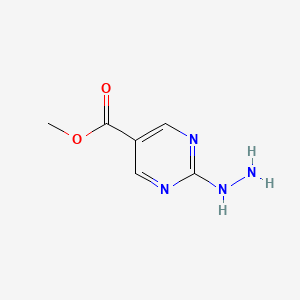
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
